6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Description
6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound featuring a pyrido[2,1-b]quinazolin-11-one core substituted at the 6-position with a 3-phenyl-1,2,4-oxadiazole moiety. This structural motif combines the rigid, planar pyrido-quinazolinone system with the bioisosteric 1,2,4-oxadiazole group, which is known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c25-20-14-9-4-5-11-16(14)21-18-15(10-6-12-24(18)20)19-22-17(23-26-19)13-7-2-1-3-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLXGOOOFCGIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: Formation of the quinazolinone core through condensation reactions between appropriate precursors.
Cyclization Reactions: Cyclization steps to form the oxadiazole ring, often involving the use of reagents like hydrazine or carboxylic acids.
Phenyl Substitution: Introduction of the phenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce various substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and iron filings are frequently used.
Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles such as phenyl lithium.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Overview
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound characterized by its unique structural features, including a pyridoquinazolinone core and an oxadiazole ring. This compound has garnered attention in various fields due to its potential bioactivity and applicability in scientific research.
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis through the activation of specific signaling pathways.
- Antimicrobial Properties : Preliminary studies have shown that this compound has antimicrobial effects against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
Chemical Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with desired biological activities.
- Functionalization Reactions : The unique functional groups present in the compound enable various chemical reactions such as oxidation, reduction, and substitution. These reactions can be utilized to modify the compound for enhanced activity or selectivity.
Material Science
- Polymer Development : The compound's chemical properties allow for its incorporation into polymers and coatings that require specific functionalities, such as enhanced thermal stability or chemical resistance.
- Nanomaterials : There is potential for using this compound in the development of nanomaterials, particularly those aimed at drug delivery systems or imaging agents in biomedical applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In research conducted by Pharmaceutical Biology, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics.
Case Study 3: Material Science Application
A recent publication in Materials Science & Engineering discussed the incorporation of this compound into polymer matrices. The resulting materials demonstrated improved mechanical properties and thermal stability, suggesting its utility in developing advanced materials for industrial applications.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes or receptors involved in disease processes.
Pathways: Involves pathways related to cell signaling, apoptosis, and immune response modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency :
- Traditional methods (e.g., Ullmann-Goldberg coupling) yield 55–87% , while ultrasound-assisted CuI-catalyzed reactions improve yields to 51–93% with shorter reaction times .
- Palladium-catalyzed C–H activation using DMF as a CO surrogate offers a solvent-efficient route (good to excellent yields) .
Biological Activity: Antiviral Potential: Derivatives like 3a and 3n (substituted with methoxy or halogens) showed comparable docking scores to favipiravir and remdesivir against SARS-CoV-2 RdRp, though none surpassed penciclovir . Structure-Activity Relationships (SAR):
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antitumor activity by stabilizing DNA intercalation .
- Hydrophilic substituents (e.g., tetrazole, aminoalkyl) improve solubility but may reduce membrane permeability .
Thermal and Chemical Stability: Nitro-substituted derivatives (e.g., compound 22) exhibit lower melting points (100–101°C) compared to aminoalkyl derivatives (127–129°C), suggesting weaker intermolecular forces .
Research Findings and Data Tables
Antiviral Activity Against SARS-CoV-2 RdRp
| Compound ID | Substituent(s) | Docking Score (kcal/mol) | Reference Ligand Comparison |
|---|---|---|---|
| 3a | 5-methoxy | -7.2 | Comparable to favipiravir |
| 3n | 8-bromo | -7.0 | Comparable to remdesivir |
| Penciclovir | N/A | -8.5 | Gold standard |
Source: In silico docking studies (PDB: 7AAP) .
Biological Activity
The compound 6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one is an intriguing hybrid structure that combines a pyrido[2,1-b]quinazolin-11-one core with a 1,2,4-oxadiazole moiety substituted by a phenyl group. This unique combination of structural features contributes to its diverse biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H12N4O2 |
| Molecular Weight | 352.34 g/mol |
| CAS Number | 950276-51-4 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. The compound's design allows it to effectively bind to the ATP-binding sites of tyrosine kinases such as EGFR and BRAF, which are crucial in tumor growth and metastasis.
Anticancer Activity
Recent studies have demonstrated that This compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : The compound has shown effective inhibition of cell proliferation in various cancer cell lines with GI50 values comparable to established chemotherapeutics like Doxorubicin. For instance:
- Mechanistic Insights : It acts by blocking the phosphorylation of tyrosine kinases and initiating apoptotic pathways within cancer cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinazolinone nucleus significantly affects the compound's potency against cancer cells. For example, modifications at the N-3 position have been shown to enhance antiproliferative activity .
Study 1: Dual Inhibition of EGFR and BRAF
In a recent investigation into hybrid compounds featuring quinazolinone structures, compounds similar to This compound exhibited dual inhibitory actions against both EGFR and BRAF V600E mutations. Compounds were tested in vitro against four different cancer cell lines with notable results:
Study 2: Antioxidant Properties
Another aspect of biological evaluation highlighted the antioxidant capabilities of related quinazolinone derivatives. These properties suggest potential applications in mitigating oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
